molecular formula C23H29ClN2O3S2 B14985331 1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B14985331
M. Wt: 481.1 g/mol
InChI Key: STJRWFDOAXRTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various substituents such as chlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative.

    Attachment of the Chlorophenyl and Methylphenyl Groups: These groups can be introduced through substitution reactions, often using reagents like chlorophenylmethanesulfonyl chloride and methylphenylmethyl sulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound can be used to study the interactions of complex organic molecules with biological systems.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, can affect its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C23H29ClN2O3S2

Molecular Weight

481.1 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3S2/c1-18-4-2-3-5-21(18)16-30-15-12-25-23(27)20-10-13-26(14-11-20)31(28,29)17-19-6-8-22(24)9-7-19/h2-9,20H,10-17H2,1H3,(H,25,27)

InChI Key

STJRWFDOAXRTQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.